molecular formula C7H6Br2N2O2 B3047536 Ethyl 3,6-dibromopyrazine-2-carboxylate CAS No. 1416439-81-0

Ethyl 3,6-dibromopyrazine-2-carboxylate

Cat. No.: B3047536
CAS No.: 1416439-81-0
M. Wt: 309.94
InChI Key: WYJFXWZDMOWKLN-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6Br2N2O2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H6Br2N2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 309.94 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This method provides a novel approach to synthesize highly functionalized tetrahydropyridines with significant implications in organic chemistry and drug synthesis (Zhu, Lan, & Kwon, 2003).

Anti-inflammatory Activity of Imidazo[1,2-a]pyrazine Derivatives

Ethyl 3,6-dibromopyrazine-2-carboxylate derivatives have been explored for their anti-inflammatory properties. The synthesis of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, followed by pharmacological testing, revealed potential anti-inflammatory activity. This research opens avenues for developing new anti-inflammatory agents (Abignente et al., 1992).

Novel Tricyclic Nucleosides Synthesis

A study focusing on the synthesis of novel tricyclic nucleosides demonstrated the versatility of this compound derivatives in nucleoside chemistry. This research is significant for understanding the synthesis pathways and potential applications in medicinal chemistry (Hamamichi, 1991).

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Properties

IUPAC Name

ethyl 3,6-dibromopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJFXWZDMOWKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220739
Record name 2-Pyrazinecarboxylic acid, 3,6-dibromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-81-0
Record name 2-Pyrazinecarboxylic acid, 3,6-dibromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinecarboxylic acid, 3,6-dibromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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